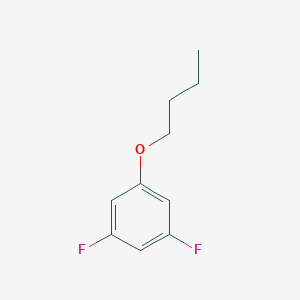

1-Butoxy-3,5-difluorobenzene

Descripción

1-Butoxy-3,5-difluorobenzene (CAS: 123843-64-1, Molecular Formula: C₁₀H₁₂F₂O) is an aromatic ether featuring a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the 1-position and fluorine atoms at the 3- and 5-positions of the benzene ring. With a molecular weight of 186.2 g/mol, it serves as a versatile building block in medicinal chemistry and combinatorial libraries due to its electron-withdrawing fluorine substituents and lipophilic butoxy group . The compound is synthesized via nucleophilic aromatic substitution or Williamson etherification, leveraging intermediates like 3,5-difluorophenol and bromobutane under controlled conditions . Its structural features enable applications in drug discovery, agrochemicals, and materials science.

Propiedades

IUPAC Name |

1-butoxy-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOWXCOJMHANEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597351 | |

| Record name | 1-Butoxy-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123843-64-1 | |

| Record name | 1-Butoxy-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

A palladium-supported catalyst (e.g., Pd/C) facilitates the reductive dehalogenation and concurrent alkoxylation. The general procedure includes:

-

Substrate Preparation : 1-Chloro-3,5-difluorobenzene is dissolved in a mixture of butanol and an amine base (e.g., trialkylamines).

-

Catalytic Reaction : The mixture is heated to 100–140°C under hydrogen pressure (3–10 bar) in the presence of Pd/C.

-

Workup : The catalyst is filtered, and the organic phase is distilled to isolate the product.

Key Parameters :

-

Temperature : Optimal yields (85–92%) are achieved at 100–120°C.

-

Base Selection : Tri-(N-dodecyl)amine enhances reaction efficiency by neutralizing HCl byproducts and preventing catalyst poisoning.

-

Catalyst Loading : 5% Pd/C (50% moisture content) at 1–2 wt% relative to the substrate ensures complete conversion.

Example Protocol :

Performance Data :

Williamson Ether Synthesis

Williamson ether synthesis remains a cornerstone for aryl ether preparation, leveraging nucleophilic substitution between a phenol and an alkyl halide.

Synthesis of 3,5-Difluorophenol

The precursor 3,5-difluorophenol is synthesized via hydrolysis of 1-chloro-3,5-difluorobenzene under basic conditions:

-

Hydrolysis : React 1-chloro-3,5-difluorobenzene with aqueous NaOH (10–20%) at 150–180°C for 12–24 hours.

-

Acidification : Neutralize with HCl to precipitate the phenol.

Challenges :

-

Regioselectivity : Competing hydrolysis at meta-fluorine positions may occur, requiring stringent temperature control.

-

Purity : Crude 3,5-difluorophenol typically requires recrystallization (≥98% purity).

Etherification with 1-Bromobutane

-

Reaction Setup : Combine 3,5-difluorophenol (1.0 eq), 1-bromobutane (1.2 eq), and K₂CO₃ (2.0 eq) in dimethylformamide (DMF).

-

Conditions : Reflux at 120°C for 12–18 hours.

-

Isolation : Extract with ethyl acetate, wash with water, and distill under reduced pressure.

Performance Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity (GC) | 97–98% |

| Byproducts | Di-alkylated species (≤3%) |

Ullmann Coupling for Aryl Ether Formation

The Ullmann reaction enables direct coupling of aryl halides with alcohols using copper catalysts, bypassing intermediate phenol synthesis.

Reaction Protocol

-

Substrates : 1-Chloro-3,5-difluorobenzene and butanol.

-

Catalyst System : CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 eq) in toluene.

-

Conditions : Heat at 130°C for 24–48 hours under inert atmosphere.

Optimization Insights :

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields but complicate purification.

-

Catalyst Load : Reducing CuI to 5 mol% decreases yield by 15–20%.

Performance Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Purity (HPLC) | 95–96% |

| Turnover Frequency | 2.8 h⁻¹ |

Industrial-Scale Production Considerations

Scalable synthesis of this compound prioritizes cost-efficiency and minimal waste.

Continuous-Flow Catalytic Systems

Waste Management Strategies

-

Byproduct Recycling : Unreacted 1-chloro-3,5-difluorobenzene is recovered via distillation (≥90% efficiency).

-

Catalyst Regeneration : Oxidative treatment (air, 400°C) restores 80–85% initial Pd/C activity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Catalytic Alkoxylation | 85–91 | >99.7 | 140–160 | High |

| Williamson Synthesis | 75–80 | 97–98 | 180–200 | Moderate |

| Ullmann Coupling | 65–70 | 95–96 | 220–250 | Low |

Key Findings :

Análisis De Reacciones Químicas

Types of Reactions: 1-Butoxy-3,5-difluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

Nucleophilic Substitution: The butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are used.

Major Products:

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.

Nucleophilic Substitution: Products depend on the nucleophile used, such as alkoxy or amino derivatives.

Aplicaciones Científicas De Investigación

1-Butoxy-3,5-difluorobenzene has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-Butoxy-3,5-difluorobenzene involves its interaction with specific molecular targets. The butoxy group and the difluorobenzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-Tert-Butyl-3,5-difluorobenzene (CAS: 342822-68-8)

- Structural Differences : Replaces the butoxy group with a bulky tert-butyl (-C(CH₃)₃) substituent.

- Properties: Higher hydrophobicity due to the non-polar tert-butyl group. Enhanced steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to the butoxy analog .

- Applications : Primarily used in materials science, such as liquid crystal formulations, where steric bulk stabilizes mesophases .

1-Bromo-3,5-difluorobenzene (CAS: 461-96-1)

- Structural Differences : Substitutes the butoxy group with a bromine atom.

- Properties :

- Applications : Widely used in synthesizing pharmaceuticals (e.g., kinase inhibitors) and agrochemicals .

1-Ethyl-3,5-difluorobenzene (CAS: N/A)

- Structural Differences : Features a shorter ethyl (-CH₂CH₃) group instead of butoxy.

- Properties :

- Applications : Explored in PET radiopharmaceuticals for its balance of solubility and metabolic stability .

Comparative Data Table

Key Research Findings

Reactivity Trends :

- The butoxy group in this compound enhances solubility in organic solvents (e.g., THF, DMF) compared to brominated or tert-butyl analogs, facilitating its use in solution-phase reactions .

- Brominated derivatives exhibit superior electrophilicity, enabling efficient cross-coupling reactions, while tert-butyl analogs prioritize steric stabilization .

Thermal Stability :

Biological Activity :

- Fluorine atoms in all analogs improve metabolic stability and membrane permeability, but the butoxy group’s length enhances target binding in kinase inhibitors .

Actividad Biológica

1-Butoxy-3,5-difluorobenzene is an organic compound with the molecular formula C₁₀H₁₂F₂O. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial synthesis. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

This compound is synthesized through the reaction of 3,5-difluorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions using solvents like dimethylformamide. The compound is characterized by its colorless to pale yellow liquid form and sweet odor.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluorobenzene moiety enhances the compound's reactivity due to the electronegative fluorine atoms, which can influence electron distribution and molecular interactions. Key mechanisms include:

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions, allowing it to interact with nucleophiles in biological systems.

- Nucleophilic Substitution : The butoxy group can be replaced by other nucleophiles, potentially leading to biologically active derivatives.

Biological Activity and Case Studies

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing significant inhibition of growth compared to control groups.

- Cytotoxic Effects : Research has demonstrated that this compound can induce cytotoxic effects in cancer cell lines. In vitro studies reported IC50 values indicating effective concentrations that lead to cell death in specific cancer types.

- Inflammatory Response Modulation : There is emerging evidence suggesting that this compound may modulate inflammatory responses in immune cells. This activity could be linked to its ability to inhibit pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant growth inhibition | |

| Cytotoxicity | Induced cell death in cancer lines | |

| Inflammatory modulation | Inhibition of pro-inflammatory cytokines |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound | Structure Features | Key Biological Activities |

|---|---|---|

| 1-Butoxy-2,4-difluorobenzene | Different fluorine positioning | Moderate antimicrobial activity |

| 1-Butoxy-3,4-difluorobenzene | Similar structure but altered reactivity | Lower cytotoxic effects |

| 1-Butoxy-2,5-difluorobenzene | Unique fluorine arrangement | Enhanced anti-inflammatory properties |

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Butoxy-3,5-difluorobenzene via nucleophilic aromatic substitution?

- Methodological Answer : The synthesis typically involves substituting a halogen (e.g., bromine) on 1-bromo-3,5-difluorobenzene with a butoxy group. Key steps include:

- Base Selection : Use a strong base (e.g., NaH or KOH) to deprotonate the alcohol (1-butanol) and generate the alkoxide nucleophile.

- Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity and stabilize intermediates .

- Temperature : Reactions often proceed at 80–100°C for 12–24 hours to ensure complete substitution .

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

Validation : Monitor progress via TLC or GC-MS, and confirm purity using HPLC (>98%) .

Q. How to purify this compound to achieve high yields and purity?

- Methodological Answer : Post-synthesis purification involves:

- Liquid-Liquid Extraction : Separate organic phases using ethyl acetate and water to remove unreacted starting materials.

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to isolate the product .

- Distillation : For large-scale purification, fractional distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) is effective .

Purity Assessment : Confirm via ¹H/¹³C NMR (e.g., δ ~6.8–7.2 ppm for aromatic protons) and GC-MS (m/z = 202.2) .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR: Aromatic protons appear as a triplet (J = 8–10 Hz) due to coupling with fluorine atoms. The butoxy chain shows signals at δ ~0.9–1.7 ppm (CH₃, CH₂) and δ ~3.9–4.1 ppm (OCH₂) .

- ¹⁹F NMR: Peaks at δ ~-110 to -120 ppm (meta-fluorine coupling) .

- Mass Spectrometry : GC-MS or HRMS confirms molecular ion [M]⁺ at m/z = 202.2 and fragmentation patterns (e.g., loss of butoxy group) .

- IR Spectroscopy : C-F stretches (1100–1250 cm⁻¹) and ether C-O stretches (1050–1150 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic effect of the butoxy group influence the reactivity of 3,5-difluorobenzene derivatives in cross-coupling reactions?

- Methodological Answer : The butoxy group acts as an electron-donating substituent via resonance, activating the benzene ring toward electrophilic substitution. However, in cross-coupling (e.g., Suzuki-Miyaura), steric hindrance from the butoxy chain may reduce reactivity. Computational studies (DFT) predict preferential substitution at the para position relative to fluorine . Experimental validation using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids shows moderate yields (50–70%), necessitating optimized ligand systems .

Q. What computational methods are used to predict the regioselectivity of substitution reactions in difluorobenzene derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For this compound, the para position to fluorine has the highest electrophilicity .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, revealing preferential solvation of the butoxy group in nonpolar solvents .

- Machine Learning : Tools like Pistachio and Reaxys predict feasible synthetic routes and byproducts using historical reaction data .

Q. What are the challenges in using this compound as a ligand in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Coordination Geometry : The steric bulk of the butoxy group limits binding to metal nodes (e.g., Zr, Hf), requiring smaller ligands for framework stability .

- Thermal Stability : MOFs incorporating bulky ethers decompose at lower temperatures (200–250°C) compared to carboxylate-based frameworks .

- Porosity : The butoxy chain reduces pore size, as shown in BET surface area analysis (<500 m²/g vs. >1000 m²/g for unsubstituted analogs) .

Safety and Handling

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile handling .

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill Management : Absorb with vermiculite or sand, and dispose as hazardous waste .

- Toxicity : Acute exposure may cause respiratory irritation (LD₅₀ > 2000 mg/kg in rats). Chronic effects include potential organ toxicity—conduct regular health monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.